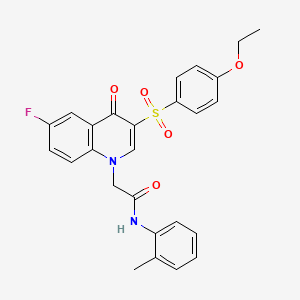
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-” is a chemical compound with the molecular formula C12H15FO . It has an average mass of 194.245 Da and a monoisotopic mass of 194.110687 Da .
Molecular Structure Analysis
The molecular structure of “Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-” involves a cyclohexanol ring with a 4-fluorophenyl group attached . The (1R,2S)-rel- notation indicates the relative configuration of the chiral centers in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties
Research on cyclohexanol derivatives has explored their synthesis and unique photophysical properties. For instance, a study by Philippe et al. (2022) detailed the synthesis of 1,1,4,4-tetracyanobutadienes (TCBDs) bearing a variety of fluorophores, derived from ynamides, which showcased remarkable emission properties across a wide wavelength range, from visible to near-infrared (NIR), with quantum yields reaching up to 7.8% in cyclohexane. These compounds exhibited significant environmental sensitivity, as evidenced by drastic changes in quantum yields when the solvent was switched from cyclohexane to toluene or dichloromethane, indicating potential applications in sensing and environmental monitoring technologies (Philippe et al., 2022).
Molecular Tagging and Velocimetry
Cyclohexanol has also found applications in molecular tagging velocimetry, a diagnostic technique used in fluid dynamics. Gendrich, Koochesfahani, and Nocera (1997) described the use of cyclohexanol in creating water-soluble complexes for molecular tagging diagnostics. These complexes enable the study of fluid flows, including high-speed flows and non-uniform mixtures, by generating grid patterns used for velocimetry, highlighting cyclohexanol's utility in advanced fluid dynamics research (Gendrich et al., 1997).
Fluorination Studies
The fluorination of cyclohexanols, including those with 4-fluorophenyl groups, has been studied for its complex reactions and outcomes. Mange and Middleton (1989) investigated the reaction of cyclohexanol with 4-morpholinosulfur trifluoride, revealing the influence of solvent polarity on the yield of fluorocyclohexane and highlighting the challenges and intricacies of introducing fluorine atoms into cyclohexanol compounds (Mange & Middleton, 1989).
Catalytic Applications
In catalysis, cyclohexanol derivatives have been employed as intermediates and catalysts for various reactions. For example, the study by Wang et al. (2011) on the selective hydrogenation of phenol to cyclohexanone using a Pd@carbon nitride catalyst in aqueous media demonstrated the high activity and selectivity of this process, which is crucial for the production of key industrial chemicals (Wang et al., 2011).
Structural and Crystallographic Studies
Structural and crystallographic analyses of cyclohexanol derivatives, such as those conducted by Samshuddin et al. (2014), have provided insights into the molecular and crystal structures of these compounds. Their research on three highly-substituted cyclohexanol derivatives revealed similarities and differences in molecular conformations and crystal packing, contributing to the understanding of structure-property relationships in cyclohexanol-based compounds (Samshuddin et al., 2014).
Eigenschaften
IUPAC Name |
(1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOONSTDBFNVLTK-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
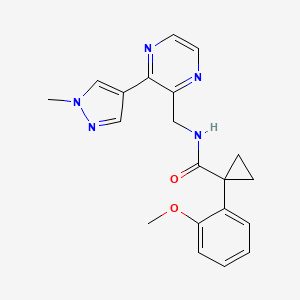
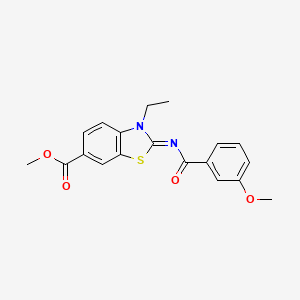
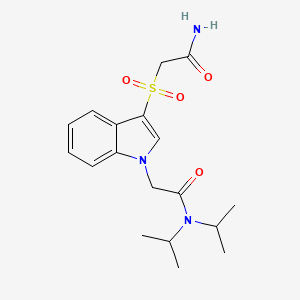
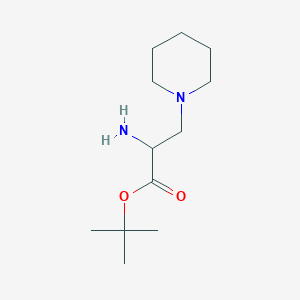
![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B2663995.png)
![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2663996.png)
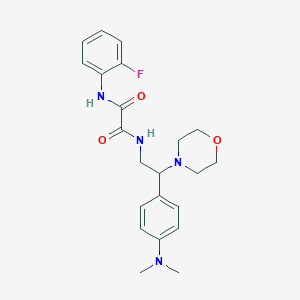
![(E)-N1-(furan-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2663998.png)



